methyl (2E)-2-[(2,2-dimethoxyethylamino)methylidene]-4-methoxy-3-oxobutanoate
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Overview
Description
Methyl (2E)-2-[(2,2-dimethoxyethylamino)methylidene]-4-methoxy-3-oxobutanoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are often associated with pleasant fragrances and flavors. This particular compound is characterized by its unique structure, which includes a methoxy group, a dimethoxyethylamino group, and a methoxycarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-[(2,2-dimethoxyethylamino)methylidene]-4-methoxy-3-oxobutanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dimethoxyethanol, methyl acetoacetate, and formaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst such as sodium hydroxide or potassium carbonate. The reaction temperature is maintained at around 60-80°C.
Formation of Intermediate: The initial reaction between 2,2-dimethoxyethanol and formaldehyde forms an intermediate, which then reacts with methyl acetoacetate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as distillation and crystallization may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-[(2,2-dimethoxyethylamino)methylidene]-4-methoxy-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl (2E)-2-[(2,2-dimethoxyethylamino)methylidene]-4-methoxy-3-oxobutanoate has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (2E)-2-[(2,2-dimethoxyethylamino)methylidene]-4-methoxy-3-oxobutanoate involves its interaction with specific molecular targets. The compound may act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved in its metabolism can provide insights into its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-2-[(2,2-dimethoxyethylamino)methylidene]-4-methoxy-3-oxobutanoate
- Propyl (2E)-2-[(2,2-dimethoxyethylamino)methylidene]-4-methoxy-3-oxobutanoate
- Butyl (2E)-2-[(2,2-dimethoxyethylamino)methylidene]-4-methoxy-3-oxobutanoate
Uniqueness
Methyl (2E)-2-[(2,2-dimethoxyethylamino)methylidene]-4-methoxy-3-oxobutanoate is unique due to its specific functional groups and structural configuration. This uniqueness can influence its reactivity and applications in various fields.
Properties
IUPAC Name |
methyl (2E)-2-[(2,2-dimethoxyethylamino)methylidene]-4-methoxy-3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-15-7-9(13)8(11(14)18-4)5-12-6-10(16-2)17-3/h5,10,12H,6-7H2,1-4H3/b8-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIPOMSTPOSCBR-VMPITWQZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C(=CNCC(OC)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC(=O)/C(=C\NCC(OC)OC)/C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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